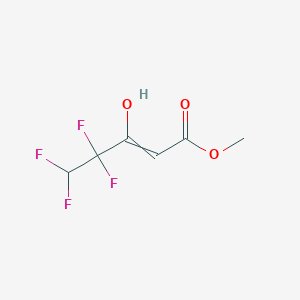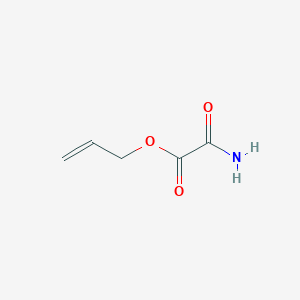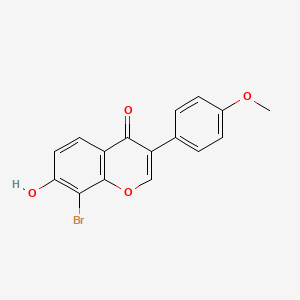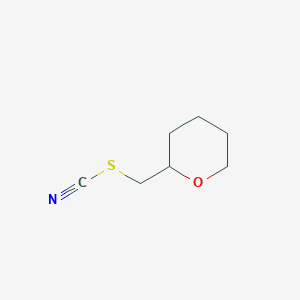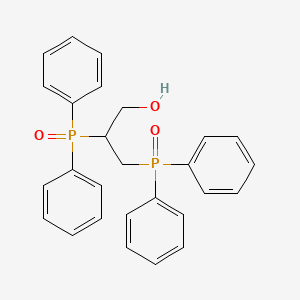
1-Propanol, 2,3-bis(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,3-bis(diphenylphosphinyl)- is an organic compound with the molecular formula C27H26O3P2. This compound is characterized by the presence of two diphenylphosphinyl groups attached to a 1-propanol backbone. It contains a total of 61 bonds, including 35 non-hydrogen bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 phosphorane groups .
Méthodes De Préparation
The synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- typically involves the reaction of 1-propanol with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
1-Propanol, 2,3-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Propanol, 2,3-bis(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2,3-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes and influence various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions and other molecules .
Comparaison Avec Des Composés Similaires
1-Propanol, 2,3-bis(diphenylphosphinyl)- can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: This compound also contains diphenylphosphine groups but differs in its backbone structure.
1,3-Bis(allyloxy)-2-propanol: This compound has allyloxy groups instead of diphenylphosphinyl groups.
1,3-Bis(diphenylphosphino)propane dichloronickel(II): This is a coordination complex involving diphenylphosphino groups and nickel
The uniqueness of 1-Propanol, 2,3-bis(diphenylphosphinyl)- lies in its specific structure and the presence of both phosphine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
113882-67-0 |
|---|---|
Formule moléculaire |
C27H26O3P2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
2,3-bis(diphenylphosphoryl)propan-1-ol |
InChI |
InChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |
Clé InChI |
STMQJBRDKDXHAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


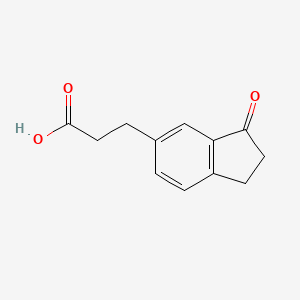

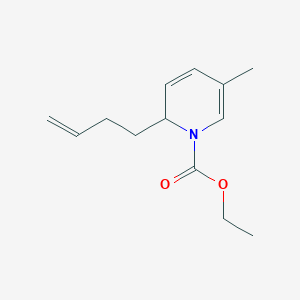
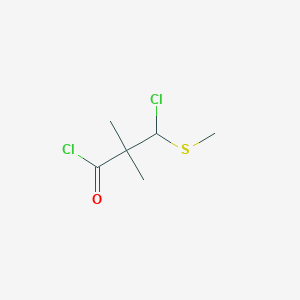
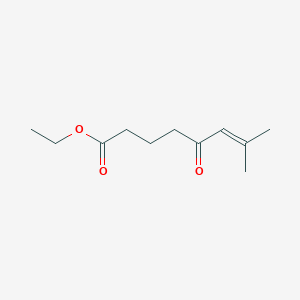
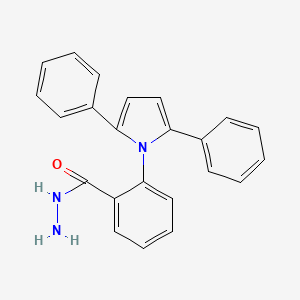
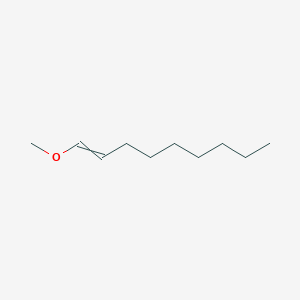
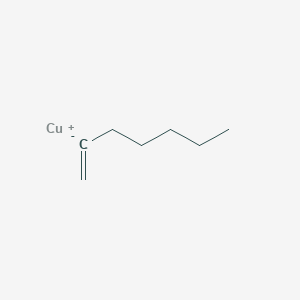
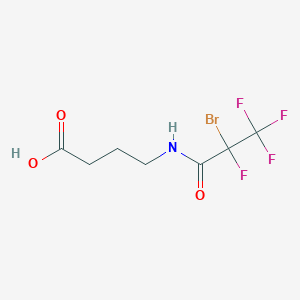
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
